Cas no 2154068-80-9 (benzyl N-(cyanomethyl)-N-propylcarbamate)
benzyl N-(cyanomethyl)-N-propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(cyanomethyl)-N-propylcarbamate
- 2154068-80-9
- EN300-7331004
-
- Inchi: 1S/C13H16N2O2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h3-7H,2,9-11H2,1H3
- InChI Key: ZGCQNUPJZRDFDO-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(CC#N)CCC)=O
Computed Properties
- Exact Mass: 232.121177757g/mol
- Monoisotopic Mass: 232.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 53.3Ų
benzyl N-(cyanomethyl)-N-propylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7331004-0.05g |
benzyl N-(cyanomethyl)-N-propylcarbamate |
2154068-80-9 | 95.0% | 0.05g |
$528.0 | 2025-03-11 | |
| Enamine | EN300-7331004-0.1g |
benzyl N-(cyanomethyl)-N-propylcarbamate |
2154068-80-9 | 95.0% | 0.1g |
$553.0 | 2025-03-11 | |
| Enamine | EN300-7331004-0.25g |
benzyl N-(cyanomethyl)-N-propylcarbamate |
2154068-80-9 | 95.0% | 0.25g |
$579.0 | 2025-03-11 | |
| Enamine | EN300-7331004-0.5g |
benzyl N-(cyanomethyl)-N-propylcarbamate |
2154068-80-9 | 95.0% | 0.5g |
$603.0 | 2025-03-11 | |
| Enamine | EN300-7331004-1.0g |
benzyl N-(cyanomethyl)-N-propylcarbamate |
2154068-80-9 | 95.0% | 1.0g |
$628.0 | 2025-03-11 | |
| Enamine | EN300-7331004-2.5g |
benzyl N-(cyanomethyl)-N-propylcarbamate |
2154068-80-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-11 | |
| Enamine | EN300-7331004-5.0g |
benzyl N-(cyanomethyl)-N-propylcarbamate |
2154068-80-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-11 | |
| Enamine | EN300-7331004-10.0g |
benzyl N-(cyanomethyl)-N-propylcarbamate |
2154068-80-9 | 95.0% | 10.0g |
$2701.0 | 2025-03-11 |
benzyl N-(cyanomethyl)-N-propylcarbamate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on benzyl N-(cyanomethyl)-N-propylcarbamate
Introduction to Benzyl N-(cyanomethyl)-N-propylcarbamate (CAS No. 2154068-80-9)
Benzyl N-(cyanomethyl)-N-propylcarbamate, a compound with the chemical identifier CAS No. 2154068-80-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This carbamate derivative, characterized by its unique structural framework, exhibits a range of potential applications that are currently under exploration by researchers and scientists.
The molecular structure of Benzyl N-(cyanomethyl)-N-propylcarbamate consists of a benzyl group attached to a cyanomethyl moiety, which is further linked to a propylcarbamate functional group. This configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of the cyanomethyl group, in particular, introduces reactivity that can be exploited in various synthetic pathways, making it a compound of interest for medicinal chemists.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their versatility and efficacy in drug design. Carbamates are known for their ability to act as bioisosteres, substituting other functional groups while maintaining or enhancing biological activity. The specific arrangement of atoms in Benzyl N-(cyanomethyl)-N-propylcarbamate suggests that it could serve as a precursor for the development of new therapeutic agents targeting various biological pathways.
One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. Researchers have been exploring its utility in creating derivatives that exhibit pharmacological properties such as anti-inflammatory, analgesic, and even anticancer effects. The cyanomethyl group, while relatively uncommon in drug candidates, offers a unique handle for further functionalization, allowing chemists to tailor the molecule's properties to specific therapeutic needs.
Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) of carbamate compounds. By examining how modifications to the core structure of Benzyl N-(cyanomethyl)-N-propylcarbamate affect its biological activity, scientists can gain insights into how to optimize its efficacy and selectivity. These studies often involve computational modeling and experimental validation to identify promising lead compounds for further development.
The synthesis of Benzyl N-(cyanomethyl)-N-propylcarbamate presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions and selectivity is paramount to achieving high yields and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry, have made it possible to access complex molecules like this one more efficiently than ever before.
In addition to its pharmaceutical applications, Benzyl N-(cyanomethyl)-N-propylcarbamate may also find utility in other areas such as agrochemicals and material science. Its unique reactivity makes it a versatile building block that can be incorporated into diverse molecular frameworks. As research continues to uncover new possibilities for this compound, its importance is likely to grow within the chemical community.
The development of novel synthetic routes for Benzyl N-(cyanomethyl)-N-propylcarbamate is an ongoing area of investigation. Researchers are constantly seeking ways to improve the efficiency and sustainability of its production. Green chemistry principles are being increasingly applied to minimize waste and reduce environmental impact, ensuring that the synthesis of this compound aligns with broader sustainability goals.
The potential applications of Benzyl N-(cyanomethyl)-N-propylcarbamate extend beyond its use as an intermediate in drug synthesis. Its unique structural features make it a candidate for use in catalysis and material science, where its ability to participate in various chemical transformations could be leveraged. As our understanding of its properties grows, so too will its utility across different scientific disciplines.
In conclusion, Benzyl N-(cyanomethyl)-N-propylcarbamate (CAS No. 2154068-80-9) is a compound with significant potential in pharmaceutical research and beyond. Its structural features and reactivity make it a valuable tool for chemists working on the development of new bioactive molecules. As research continues to advance our understanding of this compound, we can expect to see further innovations emerge from its applications.
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